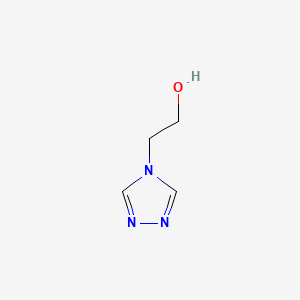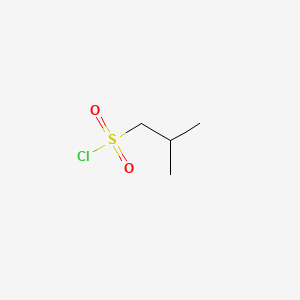
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid
Descripción general
Descripción
“(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid” is a laboratory chemical used in the synthesis of substances . It is a cell-permeable iminooxothiazolidine compound .
Synthesis Analysis
Thiazolidine motifs, such as “(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid”, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular weight of “(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid” is 174.18 g/mol . The InChI code is1S/C5H6N2O3S/c6-5-7-4 (10)2 (11-5)1-3 (8)9/h10H,1H2, (H2,6,7) (H,8,9) . Physical And Chemical Properties Analysis
The melting point of “(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid” is between 235-237 degrees Celsius .Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazolidine derivatives, including our compound of interest, have been studied for their potential anticancer properties. The presence of sulfur in the thiazolidine ring enhances pharmacological properties, making these compounds suitable for probing new cancer therapies. They have been found to exhibit activity against various cancer cell lines, providing a pathway for the development of novel anticancer agents .
Antimicrobial and Antifungal Applications
The structural motif of thiazolidine is known to possess significant antimicrobial and antifungal activities. Compounds like (2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid have been synthesized and evaluated for their efficacy against a range of microbial and fungal pathogens, showing promise as potential treatments for infectious diseases .
Anti-inflammatory and Analgesic Effects
Research has indicated that thiazolidine derivatives can act as effective anti-inflammatory and analgesic agents. This is particularly relevant in the development of new medications for chronic inflammatory diseases and pain management, where there is a constant demand for drugs with fewer side effects .
Antidiabetic Potential
The thiazolidine core is a key feature in several antidiabetic drugs. Studies have shown that derivatives of thiazolidine, such as our compound, can be used to manage diabetes mellitus, offering an alternative to current therapeutic agents with the potential for improved efficacy and safety profiles .
Neuroprotective Properties
Thiazolidine derivatives have been explored for their neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The compound’s ability to modulate various biological pathways suggests its potential use in protecting neuronal cells from damage .
Antioxidant Activity
The antioxidant properties of thiazolidine derivatives are of great interest due to their ability to scavenge free radicals. This characteristic is important in the prevention of oxidative stress-related diseases, including cardiovascular diseases and aging-related disorders .
Mecanismo De Acción
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have diverse biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Mode of Action
Thiazolidine derivatives, which include this compound, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazolidine derivatives are known to influence a variety of biological pathways due to their diverse pharmacological properties .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
Thiazolidine derivatives are known to exhibit a range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects .
Action Environment
The synthesis and activity of thiazolidine derivatives can be influenced by various factors, including the presence of catalysts and the use of green chemistry approaches .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h2H,1H2,(H,8,9)(H2,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUXBSJTQXUMSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)N=C(S1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid | |
CAS RN |
33176-41-9 | |
| Record name | 2-Imino-4-oxythiazolyl-5-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033176419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 33176-41-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 33176-41-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-IMINO-4-OXYTHIAZOLYL-5-ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2MUW96L2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)